Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide: is a complex organic compound that features a pyridine ring structure with phosphinylidynetri-2,1-ethanediyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide typically involves the reaction of pyridine derivatives with phosphinylidynetri-2,1-ethanediyl groups under controlled conditions. The process may include steps such as:
Formation of the phosphinylidynetri-2,1-ethanediyl intermediate: This involves the reaction of suitable precursors under specific conditions to form the intermediate.
Coupling with pyridine: The intermediate is then coupled with pyridine rings to form the desired compound.
Hydrobromide formation: The final step involves the addition of hydrobromic acid to form the trihydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, it can be used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 2,4,6-tris(4-pyridyl)pyridine
- 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide
Uniqueness: Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide is unique due to its specific phosphinylidynetri-2,1-ethanediyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
172421-39-5 |
---|---|
Molecular Formula |
C21H27Br3N3P |
Molecular Weight |
592.1 g/mol |
IUPAC Name |
tris(2-pyridin-4-ylethyl)phosphane;trihydrobromide |
InChI |
InChI=1S/C21H24N3P.3BrH/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21;;;/h1-6,10-15H,7-9,16-18H2;3*1H |
InChI Key |
GEXNDOXWTAJOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3.Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.